2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
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Overview
Description
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is a bile salt formed in the liver from the conjugation of deoxycholic acid with glycine. It is an organic compound with the chemical formula C26H43NO5. This compound plays a crucial role in the emulsification and absorption of dietary fats in the intestines. It is also involved in the regulation of cholesterol levels in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate can be synthesized through the conjugation of deoxycholic acid with glycine. The reaction typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with glycine under basic conditions. The reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In industrial settings, glycodeoxycholate is produced through the extraction and purification of bile from animals, followed by chemical modification to obtain the desired compound. The process involves several steps, including extraction, purification, and conjugation reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert glycodeoxycholate into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) and halide ions (Cl-, Br-).
Major Products Formed:
Oxidation: Oxidized derivatives of glycodeoxycholate.
Reduction: Reduced forms of glycodeoxycholate.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: this compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: It is used in drug delivery systems to enhance the absorption of poorly soluble drugs. It is also investigated for its potential therapeutic effects in liver diseases and cholesterol management.
Industry: this compound is used in the formulation of pharmaceuticals, cosmetics, and food products due to its emulsifying properties.
Mechanism of Action
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate exerts its effects primarily through its ability to emulsify fats and enhance their absorption in the intestines. It interacts with dietary fats, breaking them down into smaller droplets, which increases the surface area for enzymatic action. This process facilitates the digestion and absorption of fats. This compound also interacts with specific receptors and transporters in the liver and intestines, regulating cholesterol levels and bile acid metabolism.
Comparison with Similar Compounds
Glycochenodeoxycholate: Another bile salt formed from chenodeoxycholic acid and glycine.
Taurodeoxycholate: A bile salt formed from deoxycholic acid and taurine.
Taurochenodeoxycholate: A bile salt formed from chenodeoxycholic acid and taurine.
Comparison: 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is unique in its specific interaction with deoxycholic acid and glycine, which gives it distinct emulsifying properties. Compared to glycochenodeoxycholate, glycodeoxycholate has different solubility and absorption characteristics. Taurodeoxycholate and taurochenodeoxycholate, on the other hand, have different conjugation partners (taurine instead of glycine), which affects their biological activity and function.
Properties
Molecular Formula |
C26H42NO5- |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/p-1/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1 |
InChI Key |
WVULKSPCQVQLCU-BUXLTGKBSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Synonyms |
Acid, Glycodeoxycholic Deoxycholate, Glycine Deoxycholylglycine Glycine Deoxycholate Glycodeoxycholate Glycodeoxycholic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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